molecular formula C12H11F3OS2 B055784 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one CAS No. 116609-90-6

3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one

Cat. No. B055784
CAS RN: 116609-90-6
M. Wt: 292.3 g/mol
InChI Key: DWTCREWNEPNODG-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one, also known as MTDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. MTDP is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The exact mechanism of action of 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one is not fully understood. However, it has been suggested that 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one may act as an inhibitor of certain enzymes or proteins that are involved in the development of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one can reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one in lab experiments is its high purity and stability. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one. One area of research could be the development of more efficient synthesis methods for 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one. Another area of research could be the study of the mechanism of action of 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one in more detail. Additionally, further studies could be conducted to explore the potential applications of 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one in other fields of research, such as materials science and environmental science.

Synthesis Methods

3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one can be synthesized through a multistep process that involves the condensation of 2-(trifluoromethyl)benzaldehyde with methyl thioglycolate, followed by the reaction with 2-chloro-1,3-dimethylimidazolinium chloride and sodium hydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one has been found to have potential applications in various fields of research. In the field of organic chemistry, it has been used as a starting material for the synthesis of other compounds. In the field of medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one has also been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-5-3-4-6-9(8)12(13,14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCREWNEPNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=C1C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561610
Record name 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116609-90-6
Record name 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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